Dimethyl methylphosphonite

Vue d'ensemble

Description

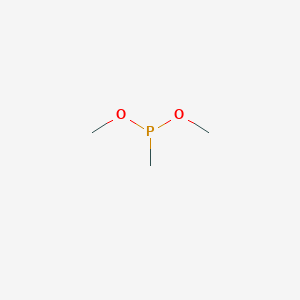

Dimethyl methylphosphonite is a useful research compound. Its molecular formula is C3H9O2P and its molecular weight is 108.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .

Mode of Action

DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .

Biochemical Pathways

The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .

Pharmacokinetics

It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.

Result of Action

The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .

Action Environment

The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .

Analyse Biochimique

Biochemical Properties

Dimethyl methylphosphonite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a catalyst and a reagent in organic synthesis, generating highly reactive ylides . The compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a covalent bond with the enzyme’s active site .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit acetylcholinesterase can lead to the accumulation of acetylcholine in synaptic clefts, disrupting normal neurotransmission and causing prolonged muscle contractions . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s serine residue in the active site . This inhibition prevents the breakdown of acetylcholine, resulting in the accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors . Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard conditions but can hydrolyze slowly in the presence of water . Over time, the degradation of this compound can lead to the formation of byproducts that may have different biochemical properties and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of neurotransmission, and changes in gene expression . Threshold effects have been observed in studies, where a specific dosage level leads to significant changes in cellular function and overall health . High doses of this compound can result in severe toxicity, including respiratory distress, muscle paralysis, and even death .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Once inside the cell, this compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall effects on cellular function .

Activité Biologique

Dimethyl methylphosphonate (DMMP) is a chemical compound with various applications, including its use as a flame retardant, gasoline additive, and nerve agent simulant. Understanding its biological activity is crucial, particularly concerning its toxicological effects and potential carcinogenicity. This article synthesizes findings from multiple studies to provide a comprehensive overview of DMMP's biological activity.

- Chemical Formula : CHOP

- CAS Number : 756-79-6

- Molecular Weight : 138.07 g/mol

General Toxicity

Research has demonstrated that DMMP exhibits significant toxicity in animal models, particularly in rodents. A series of studies conducted by the National Toxicology Program (NTP) evaluated the effects of DMMP on F344/N rats and B6C3F1 mice.

- Dosing Regimens : Animals were administered DMMP via gavage at varying doses ranging from 0 to 15,000 mg/kg.

- Observations : High doses resulted in severe toxicity, including inactivity, unsteady gait, and prostration in both rats and mice. Notably, mortality was observed in the highest dose groups for both species .

Carcinogenicity

The potential carcinogenic effects of DMMP were assessed through two-year studies:

- Findings in Male Rats :

- Findings in Female Rats : No evidence of carcinogenic activity was observed at doses up to 1,000 mg/kg .

Genetic Toxicity

DMMP's potential for genetic damage was evaluated using various assays:

- Salmonella Assay : No mutagenic effects were observed using strains TA98, TA100, TA1535, or TA1537.

- Mouse Lymphoma Assay : Forward mutations were induced in the absence of metabolic activation.

- Drosophila Studies : A significant increase in sex-linked recessive lethal mutations was noted, indicating potential genetic toxicity .

Reproductive Toxicity

Studies have indicated that DMMP can adversely affect reproductive health:

- Effects on Male Rats :

Metabolism and Excretion

The metabolism of DMMP has been studied to understand its biological fate:

- Metabolites Identified : Methyl phosphonate was identified as the primary metabolite excreted in urine.

- Excretion Rates : The majority of the administered dose was recovered within 24 hours, indicating rapid absorption and elimination from the body .

Case Studies

Several case studies have highlighted the implications of DMMP exposure:

- Occupational Exposure : Workers handling DMMP reported symptoms consistent with acute toxicity, including respiratory distress and neurological effects.

- Environmental Impact Assessments : Studies assessing runoff from industrial sites showed elevated levels of DMMP, raising concerns about ecological toxicity and bioaccumulation.

Summary of Findings

| Aspect | Findings |

|---|---|

| General Toxicity | Severe toxicity at high doses; mortality observed |

| Carcinogenicity | Evidence of renal tumors in male rats; no tumors in females |

| Genetic Toxicity | Induction of mutations in specific assays; no mutagenicity in Salmonella |

| Reproductive Effects | Decreased sperm health; reversible after recovery |

| Metabolism | Rapid absorption; major metabolite is methyl phosphonate |

Applications De Recherche Scientifique

Flame Retardant Studies

DMMP is extensively studied for its effectiveness as a flame retardant. It has been incorporated into various materials to enhance fire resistance. Research has shown that DMMP can significantly reduce flammability in polymers and textiles, making it valuable in industries where fire safety is paramount.

Chemical Agent Simulant

Due to its structural similarity to nerve agents, DMMP is often used as a simulant for testing the effectiveness of protective equipment against chemical warfare agents. It allows researchers to simulate exposure scenarios without the associated risks of using actual nerve agents .

Toxicological Studies

DMMP has been subjected to extensive toxicological research to evaluate its safety profile. Studies indicate that high doses can lead to renal toxicity and reproductive effects in animal models, particularly in male rats . The compound has been linked to an increased incidence of kidney tumors after prolonged exposure, highlighting the need for careful handling and regulatory oversight .

Toxicological Findings

The National Toxicology Program (NTP) conducted comprehensive studies on DMMP's effects on F344/N rats and B6C3F1 mice. Key findings include:

- Single-Administration Studies : High doses (up to 6,810 mg/kg) resulted in inactivity and unsteady gait in rats .

- Long-Term Exposure : In two-year studies, renal lesions were observed in male rats, including nephropathy and increased tumor incidence .

- Reproductive Effects : Male rats showed decreased sperm counts and motility after exposure, with some effects being reversible after a recovery period .

Industrial Applications

| Application Type | Description |

|---|---|

| Flame Retardants | Used in textiles and plastics to enhance fire resistance |

| Fuel Additive | Acts as a preignition additive that improves combustion efficiency |

| Chemical Simulant | Serves as a safe alternative for testing against nerve agents |

| Catalytic Studies | Utilized in studies investigating catalytic degradation processes |

| Additive for Hydraulic Fluids | Enhances performance in low-temperature hydraulic systems |

Case Studies

- Flame Retardancy Evaluation : A study evaluated the effectiveness of DMMP when added to polycarbonate materials. Results indicated a significant reduction in flammability compared to untreated samples.

- Simulant Testing : Research involving the use of DMMP as a simulant for sarin demonstrated its utility in calibrating detection devices used by military and emergency response teams.

- Toxicological Assessment : Long-term studies on rats highlighted the renal toxicity associated with DMMP exposure, prompting recommendations for occupational safety standards.

Analyse Des Réactions Chimiques

Ion-Molecule Reactions

DMMP reacts with various ions at near-collision rates, with product distributions dependent on ion type and proton affinity (PA):

-

Proton transfer : Dominates with ions like H₃O⁺(H₂O)₂, yielding hydrated protonated DMMP (25% of products) .

-

Clustering : Observed with methylamine and triethylamine ions .

-

Charge transfer : O₂⁺ forms nondissociative charge transfer products (~50% efficiency) .

-

Negative ions : F⁻, O⁻, and O₂⁻ generate PO₃C₂H₆⁻ (m/z = 109) via rapid reactions .

Table 1: Reaction Rate Constants for Selected Ions

| Ion | Reaction Type | Rate Constant (Relative to Collision) | Products |

|---|---|---|---|

| H₃O⁺ | Proton transfer | 100% | [DMMP+H]⁺ |

| NO⁺ | Clustering | ~70% | [DMMP+NO]⁺ |

| O⁻ | H₂ elimination | 100% | PO₃C₂H₆⁻ (m/z = 109) |

Surface-Catalyzed Decomposition

Mesoporous CeO₂ exhibits high activity for DMMP dissociation at room temperature :

-

Pathways :

-

Morphology effects : CeO₂ nanorods outperform nanocubes/nanoparticles due to exposed (110) facets .

Table 2: CeO₂ Morphology Performance in DMMP Decomposition

| Morphology | Surface Area (m²/g) | Conversion Efficiency (300°C) | Primary Byproducts |

|---|---|---|---|

| Nanorods | 78 | 98% | Phosphates, carbonates |

| Nanocubes | 32 | 75% | Formates, CO₃²⁻ |

| Nanoparticles | 45 | 82% | Phosphates, HCOOH |

Reactions with Hydroxyl Radicals

DMMP degradation by - OH radicals follows pseudo-first-order kinetics :

-

Rate constant : .

-

Mechanism : Hydrogen abstraction from methyl groups forms carbon-centered radicals, which react with O₂ to yield methyl methylphosphonate (MMP) .

Products Identified via FT-IR/API-MS :

-

CO (54% yield), CO₂ (5%), formaldehyde (3.9%).

Hydrolysis Pathways

In hot-compressed water (200–300°C), DMMP hydrolyzes to methylphosphonic acid (MPA) and methanol :

Oxidative Decomposition

Atomic oxygen (O(³P)) reacts with DMMP multilayers on Au(111), inducing methoxy group loss:

-

Reaction probability : 1 methoxy group lost per 50,000 O(³P) collisions .

-

Byproducts : Surface-bound POₓ species and gas-phase formaldehyde .

Thermal and Catalytic Decomposition

-

Cu₂O surfaces : Room-temperature decomposition yields atomic phosphorus via sequential P–O cleavage .

-

Thermocatalysis : CeO₂ deactivates due to phosphate/carbonate accumulation, but regenerates upon oxygen replenishment .

Key Reaction Sequence on CeO₂ :

-

DMMP adsorption → P–OCH₃ cleavage.

-

Lattice oxygen participation → oxygen vacancy formation.

-

Ce⁴⁺ → Ce³⁺ reduction, inhibiting reoxidation.

Propriétés

IUPAC Name |

dimethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400507 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20278-51-7 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.